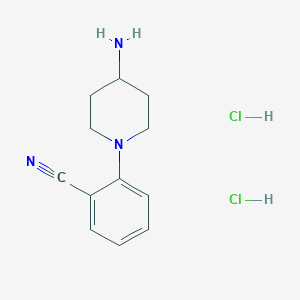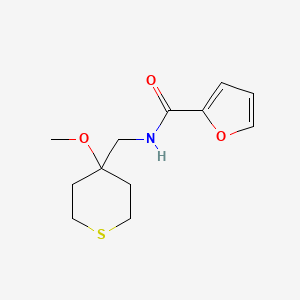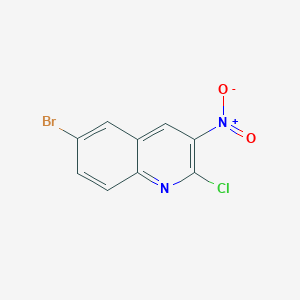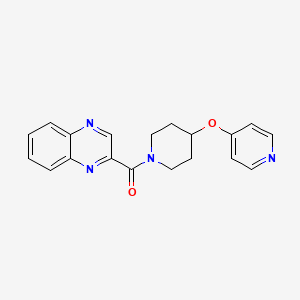
2-(4-Aminopiperidin-1-yl)benzonitrile dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Aminopiperidin-1-yl)benzonitrile dihydrochloride” is a chemical compound with the molecular formula C12H17Cl2N3. It has a molecular weight of 274.19 g/mol . The compound is also known by other synonyms such as “2-(4-aminopiperidin-1-yl)benzonitrile;dihydrochloride” and “EN300-60008” among others .
Molecular Structure Analysis
The InChI code for “2-(4-Aminopiperidin-1-yl)benzonitrile dihydrochloride” isInChI=1S/C12H15N3.2ClH/c13-9-10-3-1-2-4-12(10)15-7-5-11(14)6-8-15;;/h1-4,11H,5-8,14H2;2*1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound has several computed properties. It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3. It has one rotatable bond. The topological polar surface area is 53 Ų. The compound has a complexity of 247 .Applications De Recherche Scientifique
Synthetic Chemistry Applications
Intermediate for HIV-1 Reverse Transcriptase Inhibitors : The synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an intermediate in the production of diarylpyrimidine HIV-1 reverse transcriptase inhibitors, showcases the utility of related benzonitrile compounds in medicinal chemistry. This synthesis highlights the role of benzonitrile derivatives in developing therapeutic agents against viral infections (Ju Xiu-lia, 2015).
Histamine H4 Receptor Ligands : Research on 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R) indicates the potential of benzonitrile-containing compounds in creating new treatments for inflammation and pain. The optimization of these compounds led to the discovery of a potent in vitro and in vivo anti-inflammatory agent, suggesting applications in pain management and anti-inflammatory therapies (R. Altenbach et al., 2008).
Corrosion Inhibitors : The development of new long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives, including those derived from benzonitrile, as corrosion inhibitors demonstrates the chemical versatility and practical applications of benzonitrile derivatives in materials science. These compounds have shown promising inhibition efficiencies in protecting steel against corrosion, highlighting their potential in industrial applications (A. Yıldırım & M. Cetin, 2008).
Pharmacological and Biological Applications
Antimicrobial Activity : The synthesis and evaluation of new pyridine derivatives, including those structurally related to aminopiperidine and benzonitrile, for their antimicrobial properties, underline the significance of such compounds in combating bacterial and fungal infections. This research contributes to the ongoing search for novel antimicrobial agents to address resistance issues (N. Patel & S. N. Agravat, 2007).
Antiproliferative Activity : The investigation into novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles, which could be seen as structurally akin to the research interest in aminopiperidine-benzonitrile derivatives, highlights the exploration of such compounds for their antiproliferative activity against human cancer cell lines. This work points to the potential therapeutic applications of benzonitrile derivatives in oncology (M. Hranjec, G. Pavlović, & G. Karminski-Zamola, 2012).
Mécanisme D'action
Target of Action
It is known to belong to the class of organic compounds known as quinazolinamines , which are often involved in interactions with various receptors and enzymes.
Mode of Action
As a quinazolinamine derivative , it may interact with its targets through a variety of mechanisms, potentially including competitive inhibition, allosteric modulation, or receptor agonism/antagonism.
Result of Action
It is suggested that the compound has a novel mechanism of action as an oral hepatitis c virus (hcv) inhibitor .
Propriétés
IUPAC Name |
2-(4-aminopiperidin-1-yl)benzonitrile;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.2ClH/c13-9-10-3-1-2-4-12(10)15-7-5-11(14)6-8-15;;/h1-4,11H,5-8,14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSODNGPUMHMIPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC=CC=C2C#N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminopiperidin-1-yl)benzonitrile dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Oxa-6-azaspiro[4.5]decan-7-one](/img/structure/B2866804.png)



![N-(2-([2,3'-bithiophen]-5-yl)ethyl)benzenesulfonamide](/img/structure/B2866812.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide](/img/structure/B2866816.png)


![2-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2866820.png)

![3-methyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide](/img/structure/B2866823.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2866824.png)
![5-chloro-4-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2866826.png)